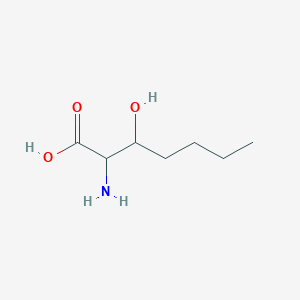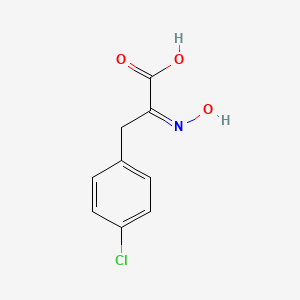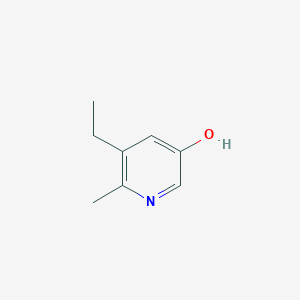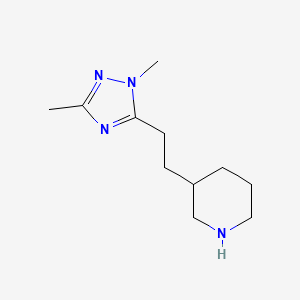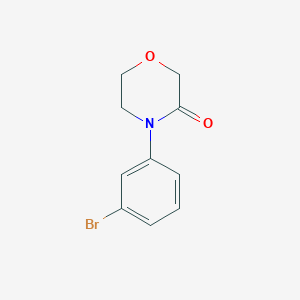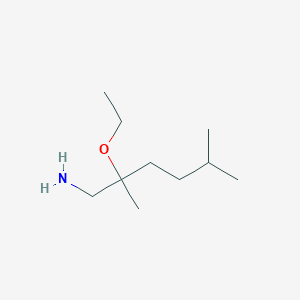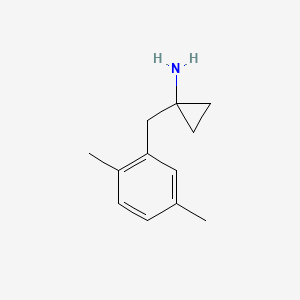![molecular formula C9H11ClN2O2S2 B13624272 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a heterocyclic compound that features a unique combination of an imidazo[2,1-b]thiazole ring system and a cyclopropane sulfonyl chloride group
Preparation Methods
The synthesis of 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cyclization Reactions: The imidazo[2,1-b]thiazole ring system can participate in cyclization reactions, leading to the formation of fused ring systems with potential biological activity.
Common reagents and conditions used in these reactions include triethylamine, dimethyl sulfoxide (DMSO), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antibacterial agents. They are being explored for their ability to inhibit the growth of cancer cells and as potential treatments for various infections.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, inhibiting their function and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other similar compounds, such as:
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid: Another derivative with similar structural features but different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of the imidazo[2,1-b]thiazole ring system with the cyclopropane sulfonyl chloride group, which imparts specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11ClN2O2S2 |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-15-8-11-3-4-12(7)8/h6H,1-5H2 |
InChI Key |
ZHSJTIXUGWNZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC3=NCCN23)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
